1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate)

描述

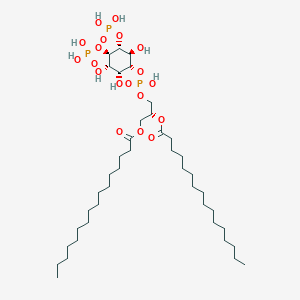

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is a phosphatidylinositol bisphosphate, a type of phospholipid that plays a crucial role in cellular signaling. This compound is composed of a glycerol backbone linked to two hexadecanoyl (palmitoyl) fatty acid chains and a phospho-(1D-myo-inositol-4,5-bisphosphate) head group. It is commonly found in the inner leaflet of the plasma membrane and is involved in various cellular processes, including signal transduction and membrane trafficking.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) typically involves the following steps:

Preparation of 1,2-dihexadecanoyl-sn-glycerol: This intermediate is synthesized by esterifying glycerol with hexadecanoic acid (palmitic acid) using a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Phosphorylation: The dihexadecanoyl-sn-glycerol is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base like pyridine to form 1,2-dihexadecanoyl-sn-glycero-3-phosphate.

Inositol Addition: The final step involves the addition of 1D-myo-inositol-4,5-bisphosphate to the phosphorylated intermediate. This is typically achieved through a coupling reaction using a reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are often used for purification.

化学反应分析

Types of Reactions

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) can undergo various chemical reactions, including:

Hydrolysis: The ester bonds in the fatty acid chains can be hydrolyzed by lipases or under acidic/basic conditions to yield glycerol, hexadecanoic acid, and inositol phosphates.

Phosphorylation/Dephosphorylation: The inositol head group can be further phosphorylated or dephosphorylated by specific kinases and phosphatases, respectively, altering its signaling properties.

Oxidation/Reduction: The compound can undergo oxidation or reduction reactions, particularly at the fatty acid chains, affecting its structural integrity and function.

Common Reagents and Conditions

Hydrolysis: Lipases, hydrochloric acid, sodium hydroxide.

Phosphorylation: ATP, specific kinases.

Oxidation/Reduction: Hydrogen peroxide, sodium borohydride.

Major Products

Hydrolysis: Glycerol, hexadecanoic acid, inositol phosphates.

Phosphorylation: Higher phosphorylated inositol phosphates.

Oxidation/Reduction: Modified fatty acid chains.

科学研究应用

Chemical Properties and Structure

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is a glycerophosphoinositol phosphate that features a glycerol backbone with two hexadecanoyl (C16) fatty acid chains and a myo-inositol moiety. Its chemical structure allows it to participate in various biological processes, particularly in membrane dynamics and signal transduction pathways.

Biological Significance

This compound is involved in several key biological functions:

- Signal Transduction : As a phosphoinositide, it participates in the phosphoinositide signaling pathway, which is crucial for various cellular processes including growth, metabolism, and apoptosis.

- Cell Membrane Dynamics : It contributes to the structural integrity and fluidity of cell membranes, influencing how cells interact with their environment.

Cell Signaling Studies

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) has been utilized to study signal transduction mechanisms in cells. It aids in elucidating the roles of phosphoinositides in cellular responses to external stimuli.

Drug Development

The compound's involvement in cellular signaling pathways makes it a potential target for drug development. Researchers are investigating its role in diseases such as cancer and diabetes, where phosphoinositide signaling is often dysregulated.

Metabolic Studies

Recent studies have linked this compound to metabolic processes. For instance, its presence has been detected in human blood samples, suggesting its relevance in understanding metabolic syndromes and conditions like obesity and insulin resistance .

Case Study 1: Role in Cancer Research

A study demonstrated that manipulating levels of 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) can affect cancer cell proliferation. By modulating its concentration in cancer cell lines, researchers observed changes in cell growth rates and apoptosis markers .

Case Study 2: Implications for Metabolic Disorders

In another investigation focused on metabolic syndrome, the compound was found to correlate with insulin sensitivity improvements when combined with dietary interventions. This suggests potential therapeutic applications for managing conditions associated with insulin resistance .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cell Signaling | Investigating the role of phosphoinositides in cellular responses | Essential for understanding growth and apoptosis |

| Drug Development | Targeting phosphoinositide pathways for therapeutic interventions | Potential for cancer and metabolic disease drugs |

| Metabolic Studies | Linking compound levels to metabolic health | Correlation with improved insulin sensitivity |

作用机制

The compound exerts its effects primarily through its role in cellular signaling. It acts as a substrate for various enzymes, including PI3Ks and PLC, which generate secondary messengers involved in numerous cellular processes. The inositol head group interacts with specific proteins, modulating their activity and localization, thereby influencing pathways such as cell growth, survival, and metabolism.

相似化合物的比较

Similar Compounds

1,2-dioleoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate): Contains oleic acid chains instead of hexadecanoic acid.

1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate): Contains an additional phosphate group on the inositol ring.

1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate): Contains octanoic acid chains instead of hexadecanoic acid.

Uniqueness

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is unique due to its specific fatty acid composition and its role in signaling pathways. The hexadecanoic acid chains provide distinct biophysical properties to the membrane, influencing membrane fluidity and protein interactions.

生物活性

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is a complex phospholipid that belongs to the class of glycerophosphoinositol phosphates. It is characterized by the presence of two hexadecanoyl (palmitoyl) fatty acid chains and a phosphorylated inositol moiety. This compound plays a significant role in cellular signaling pathways and is involved in various biological processes.

Chemical Structure

The chemical structure of 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) can be represented as follows:

This structure indicates that the compound has a molecular weight of approximately 659.91 g/mol. The presence of the inositol phosphate group suggests its potential involvement in signaling pathways related to cell growth, differentiation, and apoptosis.

1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is known to participate in several critical biological activities:

- Signal Transduction : It acts as a substrate for phosphoinositide-specific phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are crucial second messengers in various signaling pathways .

- Cell Proliferation and Differentiation : The compound has been implicated in promoting cellular proliferation and differentiation through its role in activating protein kinase C (PKC) pathways .

- Apoptosis Regulation : Studies suggest that it may influence apoptotic processes by modulating calcium signaling and activating specific apoptotic pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cancer Research : Research indicates that inositol phosphates, including derivatives like 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate), exhibit anticancer properties by inhibiting tumor cell growth and inducing apoptosis. For example, one study demonstrated that IP6 (inositol hexaphosphate), a related compound, can inhibit the growth of various tumor cells in vitro and enhance the efficacy of conventional chemotherapy .

- Neuroprotective Effects : Another study highlighted the neuroprotective role of inositol phosphates in models of neurodegenerative diseases. The compound was shown to mitigate oxidative stress and promote neuronal survival under adverse conditions .

Biological Pathways Involved

The following table summarizes key biological pathways associated with 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate):

| Pathway | Description |

|---|---|

| Phosphoinositide signaling | Activation of PLC leading to IP3 and DAG production |

| Cell cycle regulation | Modulation of cell cycle checkpoints through PKC activation |

| Apoptotic signaling | Induction of apoptosis via calcium signaling pathways |

| Neuroprotection | Protection against oxidative stress in neuronal cells |

属性

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H81O19P3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47,48,49)(H2,50,51,52)/t33-,36-,37+,38+,39-,40-,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWJHKSHEWVOSS-MRQSADPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H81O19P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349239 | |

| Record name | 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

971.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120595-88-2 | |

| Record name | 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。